![molecular formula C15H20N2O2 B12546467 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide CAS No. 833491-46-6](/img/structure/B12546467.png)
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group substituted with an isopropyl group, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group substituted with an isopropyl group can be introduced through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl group and the piperidine ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside: This compound shares a similar structural motif with a chromen ring and multiple glucopyranosyl groups.
N-(3-Phenylpropenoyl)piperidine: This compound features a piperidine ring and a phenylpropenoyl group, similar to the structure of 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups and the presence of the isopropyl-substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
833491-46-6 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
4-oxo-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)12-3-5-13(6-4-12)16-15(19)17-9-7-14(18)8-10-17/h3-6,11H,7-10H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
OAJAEXBITOKOAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
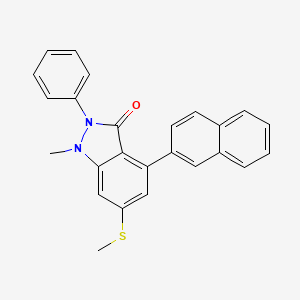
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
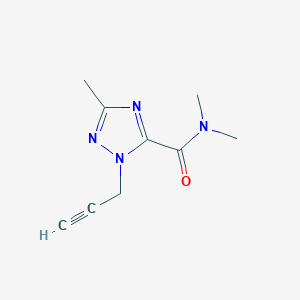
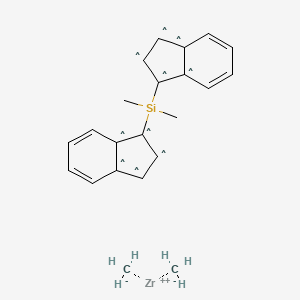
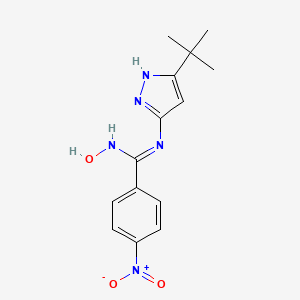
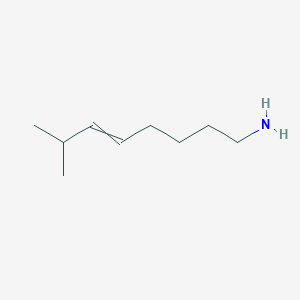
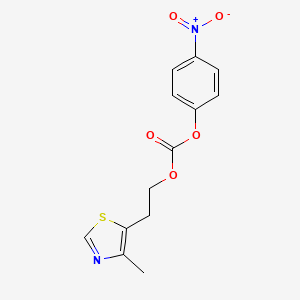


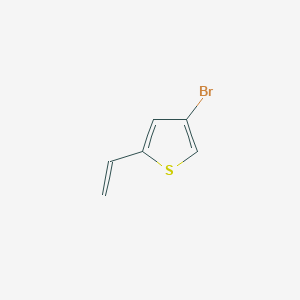
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
